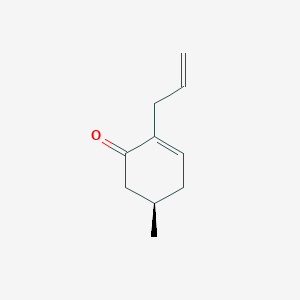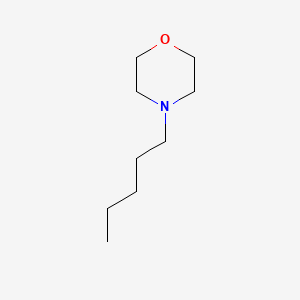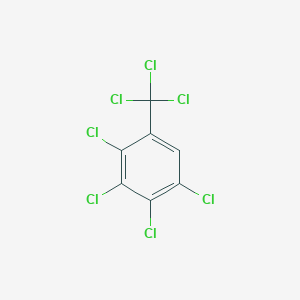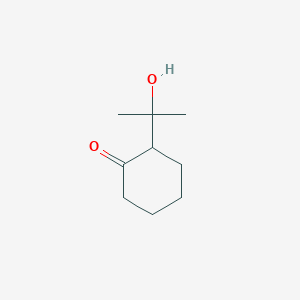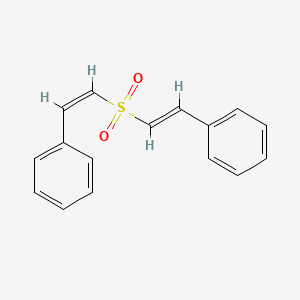
Styryl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styryl sulfone is an organic compound characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) and a sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms).
Preparation Methods
Synthetic Routes and Reaction Conditions
Styryl sulfone can be synthesized through various methods. One common approach involves the reaction of a styrene derivative with a sulfonyl chloride in the presence of a base. For example, the reaction of styrene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a styryl boronic acid reacts with a sulfonyl halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of palladium catalysts in cross-coupling reactions is particularly favored due to its high yield and selectivity . Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Styryl sulfone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Amines, thiols, and other nucleophiles are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used.
Scientific Research Applications
Styryl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of styryl sulfone compounds varies depending on their specific application. For example, rigosertib, a benzyl this compound, acts as a RAS-mimetic by binding to the RAS-binding domains of RAF and PI3K family proteins, disrupting their interaction with RAS and inhibiting the RAS-RAF-MEK pathway . This mechanism is crucial for its anticancer activity, as it impairs the signaling pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
Styryl sulfone can be compared with other similar compounds, such as:
Sulfonyl Chlorides: These compounds are used as intermediates in the synthesis of sulfones and other sulfur-containing compounds.
Sulfoxides: These are oxidation products of sulfones and have applications in organic synthesis and medicinal chemistry.
This compound is unique due to its combination of a styryl group and a sulfone group, which imparts distinct reactivity and potential for diverse applications .
Properties
CAS No. |
4973-50-6 |
|---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
[(Z)-2-[(E)-2-phenylethenyl]sulfonylethenyl]benzene |
InChI |
InChI=1S/C16H14O2S/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI Key |
XJNHONCWGODPIZ-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


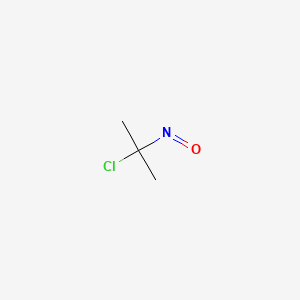
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
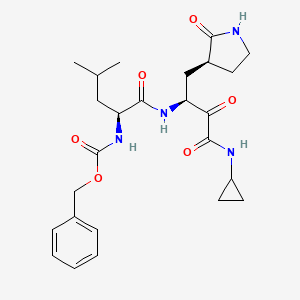
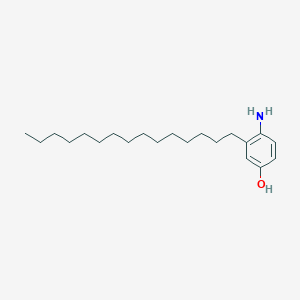
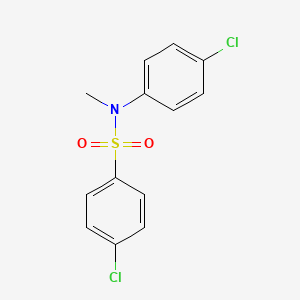
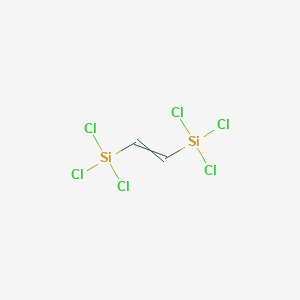
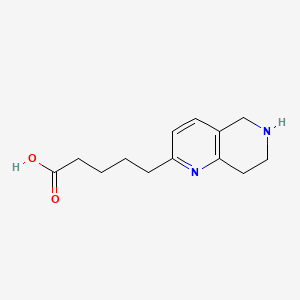
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
